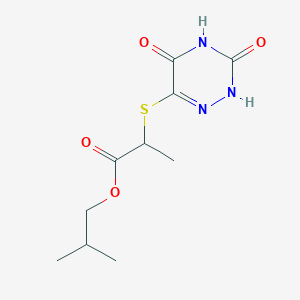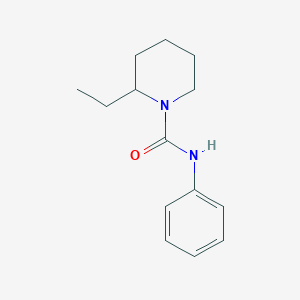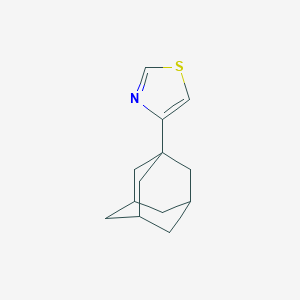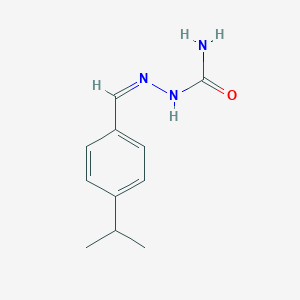
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AD4 is a thioacetamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to play a role in the development of cancer. By inhibiting the activity of COX-2, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in a number of different types of cancer. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its ease of synthesis. N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can be synthesized using standard techniques and is readily available for use in lab experiments. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide as a potential therapy for Alzheimer's disease and other neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide and its potential applications in cancer therapy. Finally, there is a need for further studies to explore the potential side effects and toxicity of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide in animal and human models.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 3-mercapto-2-propanoic acid in the presence of a base. The resulting product is then acetylated to form N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Propriétés
Nom du produit |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
|---|---|
Formule moléculaire |
C14H17NO4S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-20(18,19)9-11/h2-5,11H,6-9H2,1H3,(H,15,17) |
Clé InChI |
GJPGRIIPGJKRPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)


![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)